molecular formula C21H22BrFN2O6 B5230007 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate

1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate

Cat. No. B5230007
M. Wt: 497.3 g/mol
InChI Key: JMFYYBDSKDOUDW-UHFFFAOYSA-N
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Description

1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate, also known as BPP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BPP is a piperazine derivative that exhibits a unique pharmacological profile and has been shown to possess promising biological activities.

Mechanism of Action

The mechanism of action of 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate is not fully understood, but it is believed to involve the modulation of various signaling pathways. 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate has been shown to inhibit the activity of protein kinase C (PKC), which is a signaling molecule that is involved in cell proliferation and survival. Additionally, 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is a signaling pathway that is involved in cell growth and differentiation. 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate has been shown to exhibit a variety of biochemical and physiological effects. In vitro studies have shown that 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits the activity of MMPs. Additionally, 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
In vivo studies have shown that 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate exhibits neuroprotective effects and can improve cognitive function in animal models of neurological disorders. 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate has been shown to reduce the formation of amyloid-beta plaques and tau protein tangles in the brain, which are hallmarks of Alzheimer's disease. Additionally, 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that are depleted in Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate in lab experiments is its potent biological activity. 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate exhibits potent anticancer and neuroprotective activity, making it a promising candidate for drug development. Additionally, 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
One of the limitations of using 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate in lab experiments is its limited solubility in aqueous solutions. 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate is a white crystalline solid that is sparingly soluble in water, which can make it difficult to formulate for in vivo studies. Additionally, the mechanism of action of 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate is not fully understood, which can make it challenging to design experiments to elucidate its biological activity.

Future Directions

There are several future directions for research on 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate. One direction is to further elucidate the mechanism of action of 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate. Understanding the signaling pathways involved in the biological activity of 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate can provide insights into its potential therapeutic applications.
Another direction is to optimize the formulation of 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate for in vivo studies. Developing a formulation that improves the solubility and bioavailability of 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate can facilitate its use in animal models of disease.
Finally, future research can focus on the development of 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate-based drugs for the treatment of cancer and neurological disorders. The potent biological activity of 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate makes it a promising candidate for drug development, and further research can help to identify the most promising applications of 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate in these fields.

Synthesis Methods

The synthesis of 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate involves the reaction of 4-bromophenol with acetic anhydride to yield 4-bromophenyl acetate. This intermediate is then reacted with 3-fluorobenzylpiperazine in the presence of a base to produce 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate. The final product is obtained as an oxalate salt, which is a white crystalline solid.

Scientific Research Applications

1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate has been extensively studied for its potential applications in various fields of research. One of the most promising applications of 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate is in the treatment of cancer. Studies have shown that 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate exhibits potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate has been shown to induce apoptosis and inhibit cell proliferation, migration, and invasion. Additionally, 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
Another potential application of 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate is in the treatment of neurological disorders. Studies have shown that 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate exhibits neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate has been shown to inhibit the formation of amyloid-beta plaques and tau protein tangles, which are hallmarks of Alzheimer's disease. Additionally, 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that are depleted in Parkinson's disease.

properties

IUPAC Name

2-(4-bromophenoxy)-1-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrFN2O2.C2H2O4/c20-16-4-6-18(7-5-16)25-14-19(24)23-10-8-22(9-11-23)13-15-2-1-3-17(21)12-15;3-1(4)2(5)6/h1-7,12H,8-11,13-14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFYYBDSKDOUDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)COC3=CC=C(C=C3)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrFN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenoxy)-1-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]ethanone;oxalic acid

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